molecular formula C14H12FNO4S B270464 Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Cat. No. B270464
M. Wt: 309.31 g/mol
InChI Key: WYJJPFGRALLZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate, also known as Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzoate ester family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell growth and division, apoptosis, and DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate vary depending on the specific application and concentration used. In general, this compound has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of blood vessels that supply tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized, making it a cost-effective reagent for organic synthesis. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when handling and working with it in the laboratory.

Future Directions

There are many potential future directions for research on Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Researchers are also exploring its potential applications in other fields, such as materials science, where it may be used as a building block for new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate or methyl iodide to obtain Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of research. One of the primary uses of this compound is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It has also been used in the development of new drugs and pharmaceuticals, particularly in the treatment of cancer and other diseases.

properties

Product Name

Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 4-[(3-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12FNO4S/c1-20-14(17)10-5-7-12(8-6-10)16-21(18,19)13-4-2-3-11(15)9-13/h2-9,16H,1H3

InChI Key

WYJJPFGRALLZED-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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